Product packaging for Chloroquinoxaline sulfonamide(Cat. No.:CAS No. 97919-22-7)

Chloroquinoxaline sulfonamide

Cat. No.: B1668880
CAS No.: 97919-22-7
M. Wt: 334.8 g/mol
InChI Key: CTSNHMQGVWXIEG-UHFFFAOYSA-N
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Description

Chlorsulfaquinoxaline, also known as Chloroquinoxaline sulfonamide (CQS), is a synthetic small molecule with the molecular formula C₁₄H₁₁ClN₄O₂S and a molecular weight of 334.78 g/mol . This compound is an aryl sulfonamide that has been developed as an investigational antitumor agent and has entered clinical trials for the treatment of cancers such as colorectal cancer and lung cancer . Its primary research value lies in a unique mechanism of action distinct from traditional sulfonamide antibiotics. Chlorsulfaquinoxaline does not appear to inhibit folate metabolism but instead functions as a molecular glue that promotes the recruitment of the splicing factor RBM39 (RNA Binding Motif Protein 39) to the CUL4-DCAF15 E3 ubiquitin ligase complex . This recruitment leads to the targeted ubiquitination and subsequent proteasomal degradation of RBM39, which disrupts RNA splicing and induces cell death in certain cancer cell lines . Preclinical studies have demonstrated its inhibitory activity against various carcinomas, including breast, lung, melanoma, and ovarian cancers . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) should be consulted and reviewed before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClN4O2S B1668880 Chloroquinoxaline sulfonamide CAS No. 97919-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSNHMQGVWXIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243340
Record name Chlorsulfaquinoxaline
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Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Carbonate buffer 10 - 12 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 25 - 30 (mg/mL), MeOH 5 - 7 (mg/mL), EtOH (95%) 4 - 6 (mg/mL), DMSO > 50 (mg/mL)
Record name CHLOROSULFAQUINOXALINE
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CAS No.

97919-22-7
Record name 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide
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Record name Chlorsulfaquinoxaline
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Record name Chlorsulfaquinoxaline
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Record name chloroquinoxaline sulfonamide
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Record name Chlorsulfaquinoxaline
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Record name CHLORSULFAQUINOXALINE
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Synthesis and Chemical Reactivity of Chlorsulfaquinoxaline

Established Synthetic Methodologies for Chlorsulfaquinoxaline

The synthesis of Chlorsulfaquinoxaline can be approached through several established routes, primarily focusing on the strategic introduction of the sulfonamide group onto a pre-formed quinoxaline (B1680401) scaffold or building the molecule through a stepwise assembly.

Direct Sulfonation Approaches for Sulfonyl Group Introduction

Direct sulfonation is a common electrophilic aromatic substitution reaction used to introduce a sulfonyl group onto an aromatic ring. In the context of Chlorsulfaquinoxaline synthesis, this typically involves the reaction of a suitable quinoxaline precursor with a strong sulfonating agent.

A prevalent method involves treating a methoxyphenyl quinoxaline with chlorosulfonic acid. mdpi.com This reaction directly installs the chlorosulfonyl moiety (-SO₂Cl) onto the quinoxaline scaffold, yielding the quinoxaline sulfonyl chloride intermediate in high yields, often around 85%. mdpi.com The process is generally carried out at controlled, low temperatures (e.g., 0–5 °C) to manage the reactivity of the chlorosulfonic acid and prevent unwanted side reactions. mdpi.com This electrophilic agent is highly effective for the sulfonation of various quinoxaline derivatives, such as 2,3-diphenylquinoxaline (B159395), to produce the corresponding sulfonyl chloride. mdpi.com

PrecursorReagentConditionsProductYield (%)
Methoxyphenyl quinoxalineChlorosulfonic acid-Quinoxaline sulfonyl chloride85
2,3-DiphenylquinoxalineChlorosulfonic acid0-5 °CQuinoxaline sulfonyl chloride76

Amination Strategies via Nucleophilic Substitution on Precursors

This strategy involves the reaction of a quinoxaline sulfonyl chloride with an appropriate amine. The core principle is the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide (S-N) bond. organic-chemistry.org

This is a versatile and widely used method for creating a diverse library of sulfonamide derivatives. mdpi.com Once the quinoxaline sulfonyl chloride is synthesized, it can be reacted with various primary or secondary amines, amino acids, or other amino-containing compounds like morpholine (B109124) and piperazine. mdpi.com The reaction typically proceeds in good yields, ranging from 61-66%, and is a cornerstone in the synthesis of quinoxaline sulfonamides. mdpi.com

Multistep Synthesis Routes Involving Cyclization and Functionalization

More complex synthetic pathways involve the construction of the quinoxaline ring as a key step, followed by functional group manipulations. A standard method for forming the quinoxaline core is the condensation of an ortho-phenylenediamine (OPD) with a 1,2-dicarbonyl compound, such as a diketone. mdpi.comorganic-chemistry.org

Following the formation of the quinoxaline ring, subsequent steps are required to introduce the necessary functional groups. For instance, a multistep sequence might involve:

Cyclization: Reaction of an o-phenylenediamine (B120857) with a suitable dicarbonyl compound to form the quinoxaline ring system. asianpubs.org

Functionalization: Introduction of an amino group onto the quinoxaline ring.

Diazotization: Conversion of the amino group to a diazonium salt.

Sulfonylation: Reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst (the Meerwein reaction) to install the sulfonyl chloride group.

Another route involves synthesizing a 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivative from the reaction of benzofuroxane and malononitrile. mdpi.com This quinoxaline scaffold is then treated with substituted sulfonyl chlorides to yield the final sulfonamide product. mdpi.com

Advanced Chemical Transformations and Derivatization Strategies for Chlorsulfaquinoxaline

The reactivity of Chlorsulfaquinoxaline is dominated by the two key functional groups: the sulfonyl chloride and the amino group. These sites allow for a wide range of chemical transformations to create various derivatives.

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile. The sulfur atom is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it susceptible to attack by nucleophiles. fiveable.me The chloride ion is an excellent leaving group, facilitating these substitution reactions. fiveable.me

This reactivity is fundamental to synthesizing a broad array of sulfonamide-based compounds. fiveable.me Common nucleophiles used in these reactions include:

Alcohols: React to form sulfonic esters. fiveable.me

Amines: React to form sulfonamides. This is one of the most important reactions, widely used in the synthesis of pharmaceutical compounds. fiveable.menih.gov

Thiols: React to produce sulfones. fiveable.me

The mechanism of these bimolecular nucleophilic substitution reactions at the sulfur atom (Sₙ-S) can be complex, sometimes proceeding through a single transition state (akin to an Sₙ2 mechanism) or via an addition-elimination pathway involving a pentavalent intermediate. nih.govmdpi.com

NucleophileProduct Class
Alcohols (R-OH)Sulfonic Esters (R-O-SO₂-Quinoxaline)
Amines (R-NH₂)Sulfonamides (R-NH-SO₂-Quinoxaline)
Thiols (R-SH)Thiosulfonates (R-S-SO₂-Quinoxaline)

Electrophilic Reactions Facilitated by the Amino Group

The amino group (-NH₂) attached to the quinoxaline ring is a powerful activating group in electrophilic aromatic substitution reactions. byjus.com The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. byjus.com

However, the high reactivity of the amino group can sometimes be problematic, leading to multiple substitutions. byjus.com To achieve mono-substitution, the activating effect of the amino group can be controlled by protecting it, for example, through acetylation with acetic anhydride. This forms an amide, which is less activating. The desired electrophilic substitution is then carried out, followed by hydrolysis to restore the amino group. byjus.com

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine). Reaction of anilines with bromine water can lead to polysubstitution, such as the formation of a 2,4,6-tribromo derivative. byjus.com

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). The reaction of aniline (B41778) with concentrated sulfuric acid produces p-aminobenzene sulfonic acid (sulfanilic acid). byjus.com

It is important to note that aromatic amines like Chlorsulfaquinoxaline may not undergo Friedel-Crafts reactions because the amino group can form a complex with the Lewis acid catalyst (e.g., aluminum chloride), deactivating the ring to further reaction. byjus.com

Formation of Pharmacologically Profile-Enhancing Sulfonamide Derivatives

The synthesis of quinoxaline sulfonamide derivatives, structurally related to Chlorsulfaquinoxaline, is a well-established strategy to generate compounds with potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. mdpi.com A common and effective synthetic approach involves a two-step process. mdpi.comresearchgate.net

The first step is the chlorosulfonation of a quinoxaline precursor. This reaction is typically carried out by treating the quinoxaline derivative with an electrophilic agent like chlorosulfonic acid (ClSO₃H) to install a sulfonyl chloride (-SO₂Cl) group onto the quinoxaline ring system. mdpi.comresearchgate.net For example, 2,3-diphenylquinoxaline can be treated with chlorosulfonic acid to produce 2,3-diphenyl quinoxaline-6-sulfonylchloride in high yield. mdpi.com Similarly, reacting a quinoxaline-2-carbonitrile 1,4-dioxide derivative with chlorosulfonic acid, followed by treatment with ammonia, has been used to introduce a sulfamide (B24259) group. rsc.org

The second step involves the reaction of the resulting quinoxaline sulfonyl chloride intermediate with a variety of primary or secondary amines. mdpi.com This nucleophilic substitution reaction forms the sulfonamide bond and yields the final desired derivatives. This method allows for significant molecular diversity, as a wide range of amines (both aliphatic and aromatic) can be used to modify the final structure, thereby tuning its pharmacological profile. mdpi.com Research has shown that reacting the quinoxaline sulfonyl chloride scaffold with various substituted aromatic amines can produce the corresponding sulfonamides in good to excellent yields. mdpi.com

The table below summarizes findings from studies on the synthesis of various quinoxaline sulfonamide derivatives, highlighting the reactants and yields.

Starting QuinoxalineAmine ReactantYield (%)Reference
2,3-diphenylquinoxaline-6-sulfonylchlorideVarious primary amines53-78% mdpi.com
2,3-diphenylquinoxaline-6-sulfonylchlorideAliphatic and aromatic substituted amines59-85% mdpi.com
2-(4-methoxyphenyl)quinoxalineSubstituted aromatic aminesGood to Excellent mdpi.com
7-chloroquinoxaline-2-carbonitrile 1,4-dioxideAmmonia (via chlorosulfonation)34% rsc.org

This table presents a selection of research findings on the synthesis of quinoxaline sulfonamide derivatives, demonstrating the versatility of the synthetic methodology.

This synthetic strategy is valuable for creating libraries of compounds for screening, leading to the identification of lead compounds that can be further developed into therapeutic agents for a variety of diseases. researchgate.netmdpi.com

Electrochemical Synthesis Approaches for Sulfonamide Derivatives (Relevant to Chlorsulfaquinoxaline)

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative for constructing chemical bonds, including the sulfonamide linkage central to Chlorsulfaquinoxaline. nih.govacs.orgresearchgate.net These methods are driven by electricity, often avoiding the need for harsh reagents and catalysts, which aligns with the principles of green chemistry. nih.govresearchgate.net While specific electrochemical synthesis of Chlorsulfaquinoxaline is not detailed in the reviewed literature, the methods developed for other sulfonamides are highly relevant.

One prominent electrochemical approach is the oxidative coupling of thiols and amines. nih.govacs.org This transformation is completely driven by electricity and does not require sacrificial chemical reagents. acs.org The reaction can be carried out in as little as five minutes, with hydrogen gas as the only byproduct. acs.org The proposed mechanism involves several key steps:

Anodic Oxidation of Thiol: The reaction begins with the rapid anodic oxidation of the thiol substrate to form a disulfide. nih.govacs.org

Oxidation of Amine: The amine is then oxidized to a radical cation. acs.org

Formation of Sulfenamide (B3320178): The aminium radical intermediate reacts with the disulfide to generate a sulfenamide intermediate. nih.govacs.org

Further Oxidation: Two subsequent oxidation steps of the sulfenamide, passing through a sulfinamide intermediate, lead to the formation of the final sulfonamide product. nih.gov

Another electrochemical strategy involves the anodic oxidation of aniline derivatives in the presence of arylsulfinic acids. nih.gov In this method, an electrochemically generated quinone diimine undergoes a Michael-type addition reaction with the arylsulfinic acid to yield the corresponding sulfonamide derivative. nih.gov This technique offers the ability to form different products, such as mono- and disulfone derivatives, by controlling the applied electrode potentials. nih.gov

The versatility of electrochemical synthesis is demonstrated by its tolerance for a wide range of functional groups on both the thiol/arylsulfinic acid and amine coupling partners. nih.gov

The following table showcases the scope of a representative electrochemical sulfonamide synthesis via the direct anodic coupling of various thiols and amines.

Thiol ComponentAmine ComponentIsolated Yield (%)Reference
ThiophenolCyclohexylamine85% nih.gov
4-MethylbenzenethiolCyclohexylamine83% nih.gov
4-MethoxybenzenethiolCyclohexylamine76% nih.gov
4-ChlorobenzenethiolCyclohexylamine82% nih.gov
ThiophenolButylamine81% nih.gov
ThiophenolBenzylamine75% nih.gov

This table illustrates the broad applicability and high efficiency of electrochemical methods for synthesizing sulfonamides from readily available starting materials.

These electrochemical methods represent a modern, sustainable approach to synthesizing the sulfonamide functional group and could be adapted for the synthesis of Chlorsulfaquinoxaline and its derivatives. nih.gov

Elucidation of Molecular Mechanisms of Action for Chlorsulfaquinoxaline

Chlorsulfaquinoxaline as a Topoisomerase II Inhibitor in Anticancer Activity

The efficacy of Chlorsulfaquinoxaline against solid tumors in murine and human models is attributed to its function as a topoisomerase II poison. nih.gov Topoisomerase II enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-stranded breaks to allow DNA strands to pass through each other. wikipedia.orgca.gov Inhibitors of this enzyme are a major class of anticancer drugs. Chlorsulfaquinoxaline is categorized as a topoisomerase poison, meaning it stabilizes the transient complex formed between the topoisomerase II enzyme and DNA, which prevents the re-ligation of the cleaved DNA strands. wikipedia.org

Research has specifically identified Chlorsulfaquinoxaline, also known as Chloroquinoxaline sulfonamide (CQS), as a poison for both topoisomerase II alpha and topoisomerase II beta isozymes. nih.gov This dual inhibition is significant as these isozymes, while structurally similar, have distinct roles in the cell. Topoisomerase II alpha is highly expressed in proliferating cells and is essential for disentangling daughter chromosomes during mitosis, making it a key target in cancer therapy. Topoisomerase II beta is more broadly expressed and is involved in transcription and other DNA processes. By targeting both isozymes, Chlorsulfaquinoxaline can exert a broad cytotoxic effect on rapidly dividing cancer cells. nih.gov

A key research finding highlighted that the detection of topoisomerase poisoning by Chlorsulfaquinoxaline is highly dependent on the laboratory assay conditions. Its activity is easily detectable with strong chaotropic protein denaturants but is nearly undetectable when using the common denaturant SDS. nih.gov This suggests a specific type of interaction within the enzyme-DNA complex that is resistant to certain methods of analysis.

The primary consequence of stabilizing the topoisomerase II-DNA cleavage complex is the generation of permanent DNA double-stranded breaks (DSBs). wikipedia.orgca.gov When a DNA replication fork encounters this stabilized complex, the replication machinery collapses, converting the transient, enzyme-linked break into a permanent, cytotoxic lesion. nih.govnih.gov The accumulation of these DSBs throughout the genome is a severe form of DNA damage that overwhelms the cell's repair capacity. nih.govresearchgate.net

This mechanism effectively halts DNA replication and prevents the cell from completing the S phase of the cell cycle, ultimately blocking cell division. ca.gov The presence of numerous DSBs signals a state of extreme genomic instability, which is a primary trigger for programmed cell death pathways. biorxiv.org

Table 1: Mechanistic Effects of Chlorsulfaquinoxaline on DNA Integrity
Mechanism StepMolecular TargetImmediate ConsequenceCellular Outcome
Stabilization of Cleavage ComplexTopoisomerase IIα and IIβPrevention of DNA re-ligationFormation of enzyme-linked DNA breaks
Replication Fork CollisionStabilized Topo II-DNA ComplexConversion of transient breaks to permanent DSBsArrest of DNA replication
Accumulation of DamageGenomic DNAWidespread DNA double-stranded breaksGenomic instability and cell cycle arrest

The extensive DNA damage induced by Chlorsulfaquinoxaline serves as a powerful signal for the initiation of apoptosis, or programmed cell death. wikipedia.org The presence of DSBs activates cellular DNA damage response (DDR) pathways, which attempt to repair the damage. However, when the damage is too severe, these pathways shift from a pro-survival to a pro-death signal. This transition often involves the activation of tumor suppressor proteins like p53, which can transcriptionally upregulate pro-apoptotic proteins. nih.gov

The apoptotic cascade proceeds through two main pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. DNA damage typically activates the intrinsic pathway. This leads to changes in the mitochondrial outer membrane permeability, the release of cytochrome c, and the subsequent formation of the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. nih.govcore.ac.uk The ability of quinoxaline-containing compounds to induce apoptosis in cancer cells has been documented, supporting this mechanistic outcome. nih.gov

Chlorsulfaquinoxaline as a Folic Acid Synthesis Inhibitor in Antimicrobial Activity

In the realm of antimicrobial action, Chlorsulfaquinoxaline functions through a completely different mechanism, targeting the folic acid biosynthesis pathway. This pathway is an ideal target for selective toxicity because many bacteria and protozoa must synthesize their own folic acid (de novo), whereas mammals obtain it from their diet. nih.govmsdmanuals.com Folic acid is a precursor to tetrahydrofolate, a vital coenzyme for the synthesis of nucleotides (purines and thymidine) and certain amino acids. microbenotes.com

Chlorsulfaquinoxaline belongs to the sulfonamide class of antibiotics. nih.gov The general mechanism of action for sulfonamides is competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). microbenotes.comresearchgate.net These drugs are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. study.com By competing with PABA for the active site of the enzyme, sulfonamides block the synthesis of dihydropteroic acid, a crucial intermediate in the folate pathway. researchgate.net This blockade depletes the microorganism's supply of tetrahydrofolate, thereby inhibiting DNA synthesis and repair, which ultimately leads to a bacteriostatic effect. microbenotes.comstudy.com

The antimicrobial activity of Chlorsulfaquinoxaline is based on this same fundamental principle shared by other sulfonamides like sulfamethoxazole (B1682508) and sulfadiazine. nih.govnih.govpharmacy180.com Differences in potency, spectrum of activity, and pharmacokinetic properties among various sulfonamides arise from the different chemical groups attached to the core sulfonamide structure. pharmacy180.com The quinoxaline (B1680401) moiety in Chlorsulfaquinoxaline defines its specific chemical properties and interactions with the DHPS enzyme compared to other members of the class.

Table 2: Comparison of Folic Acid Synthesis Inhibition
Compound ClassTarget EnzymeMechanismNatural Substrate Competed WithOutcome
Sulfonamides (e.g., Chlorsulfaquinoxaline)Dihydropteroate Synthase (DHPS)Competitive InhibitionPara-aminobenzoic acid (PABA)Bacteriostasis (inhibition of growth)
Dihydrofolate Reductase Inhibitors (e.g., Trimethoprim)Dihydrofolate Reductase (DHFR)Competitive InhibitionDihydrofolic acidBacteriostasis or Bactericidal effect

Beyond its antibacterial properties, Chlorsulfaquinoxaline has demonstrated efficacy against protozoan parasites, notably Leishmania major, the causative agent of cutaneous leishmaniasis. nih.gov In vitro studies have shown that sulfaquinoxaline (B1682707) is inhibitory to the growth of L. major promastigotes. nih.gov

Interestingly, the mechanism in Leishmania may be more complex than the classical DHPS inhibition seen in bacteria. Research on L. major revealed that the inhibitory effects of sulfaquinoxaline were not reversed by the addition of PABA or folate. nih.gov This suggests a non-classical mode of action or that the compound may be acting on a different target within the parasite. This finding is significant because it points to a potentially unique vulnerability in Leishmania that could be exploited, differentiating its antiprotozoal action from its antibacterial mechanism. Other studies have also confirmed the general antiprotozoal activity of synthetic quinoxalines against parasites like Leishmania donovani. nih.gov

Emerging Molecular Mechanisms and Target Engagement

Recent research has illuminated novel molecular mechanisms through which Chlorsulfaquinoxaline (CQS) exerts its biological effects. These pathways involve the targeted degradation of specific cellular proteins and the modulation of immune cell function, highlighting a sophisticated mode of action beyond classical sulfonamide activity.

Lymphotoxicity and Inhibition of Lymphocyte Activation

In addition to its role in promoting protein degradation, Chlorsulfaquinoxaline has demonstrated significant effects on the immune system, specifically exhibiting toxicity towards lymphoid tissue and inhibiting the activation of lymphocytes. nih.gov Preclinical studies revealed that CQS can profoundly inhibit lymphocyte activation, a critical process in the adaptive immune response. nih.gov

The mechanism of this lymphotoxicity involves the disruption of essential processes in lymphocytes. nih.gov CQS has been shown to decrease the incorporation of thymidine (B127349) and deoxyuridine in human peripheral blood mononuclear cells in a dose-dependent manner. nih.gov This indicates an inhibition of DNA synthesis, which is a hallmark of cell proliferation. Further analysis using flow cytometry has shown that CQS blocks the progression of lymphocytes out of the G0/G1 phase of the cell cycle, effectively halting their proliferation. nih.gov

Interestingly, while CQS inhibits lymphocyte replication, it does not appear to block the secretion of interleukin-2 (B1167480) (IL-2), a key cytokine involved in T-cell proliferation. nih.gov However, it does inhibit the in vitro production of immunoglobulins G and M by mitogen-stimulated lymphocytes, primarily through cytotoxic effects. nih.gov Drug-treated lymphocytes were observed to be smaller and expressed fewer receptors for IL-2 and transferrin, which are crucial for cell growth and proliferation. nih.gov These findings suggest that CQS has a cell cycle-specific mechanism for regulating lymphocyte proliferation and may have potential applications as an immunosuppressive agent. nih.gov

Table 2: Effects of Chlorsulfaquinoxaline on Lymphocyte Function

Parameter Effect of Chlorsulfaquinoxaline Reference
Lymphocyte Activation Profound inhibition nih.gov
Thymidine and Deoxyuridine Incorporation Decreased in a dose-dependent manner nih.gov
Cell Cycle Progression Blocked movement out of G0/G1 phase nih.gov
Interleukin-2 (IL-2) Secretion Not blocked nih.gov
Immunoglobulin (IgG and IgM) Production Inhibited via cytotoxicity nih.gov
IL-2 and Transferrin Receptor Expression Reduced nih.gov

Preclinical and Translational Pharmacokinetics of Chlorsulfaquinoxaline

In Vitro and In Vivo Pharmacokinetic Characterization in Animal Models

The characterization of Chlorsulfaquinoxaline in animal models has revealed significant species-specific differences in its pharmacokinetic profile.

The terminal half-life of a drug, which is the time required for its plasma concentration to decrease by half during the terminal elimination phase, shows considerable variability for Chlorsulfaquinoxaline across different species. Preclinical studies have reported a terminal half-life of 60 hours in mice and 15 hours in rats. researchgate.net In dogs, a wider range has been observed, with the terminal half-life varying from 45 to 132 hours. researchgate.net Preliminary data suggested a longer terminal half-life in humans, which was later confirmed in a Phase I clinical study that determined a mean terminal half-life (t½β) of approximately 52 hours. researchgate.netamegroups.cn

Terminal Half-Life of Chlorsulfaquinoxaline Across Species
SpeciesTerminal Half-Life (Hours)Source
Mouse60 researchgate.net
Rat15 researchgate.net
Dog45 - 132 researchgate.net
Human~52 amegroups.cn

Detailed preclinical studies on the absorption, distribution, and elimination of Chlorsulfaquinoxaline in animal models are limited in publicly available literature. drugbank.com However, data from a Phase I human study provide some insight into its disposition. In humans, the plasma elimination of Chlorsulfaquinoxaline follows a two-compartment model. amegroups.cn The volume of distribution and total body clearance were both found to increase with the dose, which may be a reflection of the saturation of protein binding at higher concentrations, leading to more "free" drug available for clearance. researchgate.netamegroups.cn

Drug-Drug Interaction Studies Involving Chlorsulfaquinoxaline

The potential for drug-drug interactions is a key consideration in preclinical and clinical development. Chlorsulfaquinoxaline has been noted to interact with several other therapeutic agents.

Chlorsulfaquinoxaline may influence the pharmacokinetics of co-administered drugs by affecting their excretion. It has been reported that Chlorsulfaquinoxaline may decrease the excretion rate of Benzylpenicillin. drugbank.com This interaction could lead to a higher serum concentration and prolonged exposure to Benzylpenicillin, potentially increasing its therapeutic effect or risk of toxicity. drugbank.com

Chlorsulfaquinoxaline has the potential to modulate the serum levels and therapeutic efficacy of a variety of other drugs. Its co-administration can increase the therapeutic efficacy of numerous antidiabetic agents, including Tolbutamide, Acetohexamide, Rosiglitazone, Saxagliptin, and Sitagliptin. drugbank.com This suggests a potential to increase the serum concentrations of these drugs. Similarly, the efficacy of other sulfonamide drugs, such as Sulfadiazine, may be increased. drugbank.com

Conversely, certain drugs can affect the pharmacokinetics of Chlorsulfaquinoxaline. Co-administration with agents like Sevelamer, Cholestyramine, or Colestipol can lead to a decrease in the absorption of Chlorsulfaquinoxaline. drugbank.com This interaction results in a reduced serum concentration and could potentially decrease its efficacy. drugbank.com

Mechanistic Basis of Pharmacokinetic Interactions

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is susceptible to alterations by co-administered substances. These interactions can significantly impact the therapeutic efficacy and safety of a drug. The mechanistic basis of such pharmacokinetic interactions is often rooted in the inhibition or induction of drug-metabolizing enzymes and drug transporters. While specific in-depth studies detailing the mechanistic basis of pharmacokinetic interactions for Chlorsulfaquinoxaline are not extensively documented in publicly available literature, general principles of drug interactions involving related classes of compounds, such as sulfonamides, can provide a framework for potential mechanisms.

Pharmacokinetic interactions are broadly categorized based on their effect on the processes of ADME. A significant portion of these interactions occurs at the level of drug metabolism, frequently involving the cytochrome P450 (CYP) enzyme system, and at the level of drug transport, mediated by transporter proteins like P-glycoprotein (P-gp), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs).

Interactions at the Level of Drug Metabolism:

The CYP450 superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a co-administered drug can lead to decreased metabolism of a concurrently used medication, resulting in elevated plasma concentrations and an increased risk of toxicity. Conversely, the induction of CYP450 enzymes can accelerate the metabolism of a co-administered drug, potentially leading to reduced efficacy.

Interactions at the Level of Drug Transport:

Drug transporters are membrane proteins that facilitate the movement of drugs across biological membranes. They are crucial in drug absorption from the intestine, distribution into tissues, and elimination through the kidneys and liver.

P-glycoprotein (P-gp): P-gp is an efflux transporter that actively pumps drugs out of cells. Located in the apical membrane of intestinal enterocytes, it limits the absorption of many drugs. Inhibition of P-gp can lead to increased oral bioavailability of co-administered substrate drugs. While there is no direct evidence of Chlorsulfaquinoxaline being a P-gp inhibitor or substrate, compounds with similar chemical scaffolds can sometimes interact with this transporter.

Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs): OATs and OCTs are families of transporters primarily expressed in the kidney and liver, playing a vital role in the elimination of a wide range of drugs. OATs are responsible for the uptake of anionic drugs from the blood into the renal proximal tubular cells for secretion into the urine. OCTs mediate the transport of cationic drugs. Competition for these transporters by co-administered drugs can lead to clinically significant drug-drug interactions by altering renal clearance. Given the chemical structure of Chlorsulfaquinoxaline, which contains a sulfonamide group, it is conceivable that it could interact with OATs. Sulfonamides are known to be substrates for various OATs.

Potential Drug-Drug Interactions:

While the precise mechanisms are not elucidated, databases of drug interactions list numerous potential interactions for Chlorsulfaquinoxaline. These are often predicted based on the pharmacological class of the drug and known interactions of similar compounds. For example, the protein binding of Methotrexate can be increased when combined with Chlorsulfaquinoxaline. drugbank.com Additionally, substances like Cholestyramine can decrease the absorption of Chlorsulfaquinoxaline, leading to reduced serum concentrations. drugbank.com These examples suggest that pharmacokinetic interactions can occur at the level of absorption and distribution.

A comprehensive understanding of the mechanistic basis of Chlorsulfaquinoxaline's pharmacokinetic interactions would require dedicated in vitro and in vivo studies. Such studies would typically involve:

In vitro assays using human liver microsomes or recombinant CYP enzymes to assess the inhibitory or inductive potential of Chlorsulfaquinoxaline on specific CYP isoforms.

In vitro transporter assays using cell lines overexpressing specific transporters (e.g., P-gp, OATs, OCTs) to determine if Chlorsulfaquinoxaline is a substrate or inhibitor of these transporters.

Preclinical in vivo studies in animal models to investigate the impact of Chlorsulfaquinoxaline on the pharmacokinetics of known probe substrates for various enzymes and transporters.

Without such specific data, the assessment of the mechanistic basis of pharmacokinetic interactions for Chlorsulfaquinoxaline remains speculative and is guided by the general principles of drug metabolism and transport.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Chlorsulfaquinoxaline

Methodologies for (Quantitative) Structure-Activity Relationship Prediction of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egresearchgate.net The fundamental principle is that the biological activity of a chemical is a function of its physicochemical and structural properties. nih.gov

The process of developing a QSAR model involves several key steps:

Data Set Selection : A series of compounds with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors.

Model Development : Statistical methods are used to build a mathematical model that correlates the descriptors with biological activity. Common techniques include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). koreascience.krresearchgate.net

Model Validation : The model's statistical stability and predictive capability are rigorously tested using methods like cross-validation (leave-one-out or leave-ten-out), Y-randomization, and evaluation with an external test set. nih.govjbclinpharm.org

Advanced 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the three-dimensional properties of molecules. nih.govacs.org

Comparative Molecular Field Analysis (CoMFA) : This method calculates the steric and electrostatic fields of a set of aligned molecules. nih.govunicamp.br These fields are then used as descriptors in a partial least-squares (PLS) analysis to build a predictive model. The results are often visualized as 3D contour maps, indicating regions where modifications to the molecular structure would likely increase or decrease activity. unicamp.br

Comparative Molecular Similarity Indices Analysis (CoMSIA) : Similar to CoMFA, CoMSIA also evaluates molecular fields but uses a Gaussian function, which avoids some of the singularities present in CoMFA's potential energy functions. In addition to steric and electrostatic fields, CoMSIA typically includes hydrophobic, and hydrogen bond donor/acceptor fields. acs.orgunicamp.br

These methodologies allow for the prediction of the activity of novel compounds before their synthesis, thereby guiding the drug design process. nih.gov The statistical robustness of these models is crucial, and various parameters are used for their validation, as shown in the table below.

Table 1: Key Statistical Parameters for QSAR Model Validation
ParameterDescriptionAcceptable Value
q² (Cross-validated r²)Measures the internal predictive ability of the model. It is calculated using cross-validation techniques like leave-one-out (LOO).q² > 0.5 is generally considered good. mdpi.com
r² (Conventional r²)Represents the fraction of variance in the biological activity that is explained by the model. A high value indicates a good fit for the training set data.A value close to 1.0 indicates a strong correlation. nih.gov
r²_pred (Predictive r²)Measures the predictive power of the QSAR model for an external set of test compounds not used in model generation.r²_pred > 0.6 is considered indicative of a model with good predictive ability. mdpi.com
F-statisticA statistical test used in regression analysis to assess the overall significance of the model.A high F-value indicates a statistically significant model. jbclinpharm.org

Identification of Key Structural Features Contributing to Chlorsulfaquinoxaline's Efficacy

While specific SAR studies focused solely on Chlorsulfaquinoxaline are not extensively detailed in the public literature, its structure combines three key pharmacophoric elements: a quinoxaline (B1680401) scaffold, a sulfonamide moiety, and a chlorine substituent. The efficacy of the compound can be rationalized by analyzing the contribution of each of these features based on studies of related molecules.

The Quinoxaline Scaffold : Quinoxaline, or benzopyrazine, is recognized as a "privileged" heterocyclic motif in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.commdpi.comnih.gov Its planar, aromatic nature allows it to participate in various interactions with biological targets, such as π-π stacking and hydrophobic interactions. researchgate.net

The Sulfonamide Moiety (-SO₂NH₂) : The sulfonamide group is a cornerstone in drug design, famously associated with the first antibacterial sulfa drugs. mdpi.com Its ability to act as a hydrogen bond donor and acceptor, and its acidic N-H proton, allow it to mimic the p-aminobenzoic acid (PABA) structure, leading to the inhibition of enzymes like dihydropteroate (B1496061) synthase in bacteria. nih.gov In non-antibacterial contexts, this group is crucial for interacting with various other enzyme active sites, such as carbonic anhydrases. nih.gov

The Chlorine Atom (-Cl) : The presence of a halogen, specifically a chloro group, on the quinoxaline ring is a critical feature. Halogen atoms can modulate a compound's lipophilicity, electronic properties, and metabolic stability. nih.gov In many quinoxaline sulfonamide derivatives, the presence of a strong electron-withdrawing group (EWG) like chlorine has been shown to enhance antibacterial activity. mdpi.com For instance, SAR studies on related quinoxaline sulfonamides revealed that a chloro-substituted analogue exhibited the highest antibacterial activity compared to analogues with electron-donating groups like methoxy (B1213986) or hydroxyl groups. mdpi.com

The 4-Aminobenzenesulfonamide Core : The p-aminophenyl group is essential for the antibacterial activity of classical sulfonamides. It is generally understood that this amino group must be primary (unsubstituted) for optimal activity in that context. openaccesspub.org

The combination of the versatile quinoxaline ring, the functionally critical sulfonamide group, and the activity-enhancing chloro substituent creates a molecule with a distinct pharmacological profile.

Rational Design and Synthesis of Novel Chlorsulfaquinoxaline Analogues Based on SAR/QSAR Insights

The rational design of new analogues of Chlorsulfaquinoxaline is guided by the SAR principles derived from related compounds. The goal is to synthesize new molecules with potentially improved activity, selectivity, or pharmacokinetic properties.

Synthesis Strategy: The general synthesis of quinoxaline sulfonamides typically involves the condensation of an o-phenylenediamine (B120857) with a suitable α-dicarbonyl compound to form the quinoxaline ring. asianpubs.org Subsequently, a sulfonamide moiety can be introduced. A common route involves the reaction of an amino-quinoxaline with a benzenesulfonyl chloride derivative or vice-versa. mdpi.com

A hypothetical synthetic approach to new Chlorsulfaquinoxaline analogues based on SAR insights would involve:

Modification of the Quinoxaline Ring : Based on SAR studies indicating that electron-withdrawing groups enhance activity, new analogues could be designed by introducing other halogens (F, Br, I) or a nitro group (-NO₂) at various positions on the quinoxaline ring to modulate electronic properties. mdpi.com

Substitution on the Sulfonamide Nitrogen : While antibacterial sulfa drugs often require an unsubstituted aniline (B41778) amine, other activities may not. In other classes of sulfonamides, substitution on the sulfonamide nitrogen with various heterocyclic or aromatic rings can lead to potent inhibitors of other enzymes.

Alteration of the Linker : The direct N-linkage between the sulfonamide and the quinoxaline ring could be modified. Introducing spacers or changing the point of attachment could alter the molecule's conformation and interaction with its biological target.

QSAR models, if developed for a series of Chlorsulfaquinoxaline analogues, could provide more precise guidance. For example, CoMFA contour maps might indicate specific locations where bulky substituents would be sterically favored or where electropositive groups would enhance binding affinity, thus directing synthetic efforts toward the most promising modifications. unicamp.br

Advanced Analytical Methodologies for Chlorsulfaquinoxaline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate and quantify components within a mixture. For Chlorsulfaquinoxaline, High-Performance Liquid Chromatography (HPLC) is the preeminent technique, valued for its high resolution, sensitivity, and reproducibility. unr.edu.ar

The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of Chlorsulfaquinoxaline to select the appropriate chromatographic conditions. pharmaguideline.com Reversed-phase HPLC is commonly employed for sulfonamides, typically utilizing a C18 stationary phase. pharmaguideline.com However, for highly polar compounds like the sodium salt of sulfaquinoxaline (B1682707), related to Chlorsulfaquinoxaline, traditional reversed-phase methods can be challenging. In such cases, alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) have been successfully developed and validated. alquds.edu

A typical HILIC method for a related compound, Sulfaquinoxaline sodium, utilizes a zwitterionic stationary phase to achieve effective separation without the need for ion-pairing reagents. alquds.edu Method development involves optimizing several key parameters to achieve the desired separation and peak shape.

Key Chromatographic Parameters for Optimization:

Mobile Phase Composition: The ratio of the aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) to the organic solvent (e.g., acetonitrile) is critical. In HILIC, a high percentage of acetonitrile (B52724) is common. alquds.edu

pH of the Mobile Phase: The pH affects the ionization state of the analyte, which in turn influences its retention on the stationary phase. A pH of around 5.7 has been shown to be effective for related compounds. alquds.edu

Buffer Concentration: The ionic strength of the buffer can impact peak shape and resolution. A concentration of 200mM ammonium acetate has been used successfully. alquds.edu

Column Temperature: Temperature control is vital for reproducible retention times. A typical operating temperature is 25°C. alquds.edu

Flow Rate: A flow rate of 0.5 mL/min is often used to ensure optimal separation efficiency. alquds.edu

Detector Wavelength: A UV detector is commonly used, with the wavelength selected at the absorbance maximum (λmax) of Chlorsulfaquinoxaline to ensure the highest sensitivity. pharmaguideline.com

Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pharmaguideline.comscielo.br Validation demonstrates the method's performance through a series of defined tests.

Table 1: HPLC Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradation products, or matrix components. scielo.brPeak purity index > 0.999; No interfering peaks at the retention time of the analyte in placebo or degraded samples. alquds.edu
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range. scielo.brCorrelation coefficient (r²) ≥ 0.999. alquds.edu
Accuracy To determine the closeness of the measured value to the true value, often assessed through recovery studies. unr.edu.arRecovery between 98.0% and 102.0%. alquds.edu
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). unr.edu.arRelative Standard Deviation (RSD) ≤ 2%. unr.edu.ar
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.brTypically calculated based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scielo.brTypically calculated based on a signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. scielo.brRSD of assay results should remain ≤ 2% despite variations in flow rate, pH, mobile phase composition, etc. alquds.edu

Spectroscopic and Spectrometric Techniques for Characterization and Monitoring

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of Chlorsulfaquinoxaline. These techniques provide detailed information about the molecule's chemical structure, functional groups, and connectivity.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to analyze molecules with chromophores (light-absorbing groups). The quinoxaline (B1680401) ring system in Chlorsulfaquinoxaline contains conjugated double bonds, which absorb UV radiation, producing a characteristic spectrum. UV-Vis spectroscopy is valuable for confirming the presence of the quinoxaline core and for quantitative analysis based on Beer's Law. scholarsresearchlibrary.comfarmaciajournal.com The absorption maxima (λmax) are sensitive to the substituents on the quinoxaline ring; electron-donating or withdrawing groups can cause shifts in the absorption bands. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. scholarsresearchlibrary.com The IR spectrum of Chlorsulfaquinoxaline would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Table 2: Expected Characteristic IR Absorption Bands for Chlorsulfaquinoxaline

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine of sulfonamide)Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C=N, C=C (Aromatic rings)Stretching1500-1600
S=O (Sulfonamide)Asymmetric & Symmetric Stretching1300-1350 and 1140-1180
C-Cl (Chloro group)Stretching600-800
C-S (Sulfonamide)Stretching800-900

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. abechem.com When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying the compound, as well as for characterizing impurities and degradation products. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula.

Electrochemical Analytical Approaches for Characterization and Synthesis Monitoring

Electrochemical techniques, particularly voltammetry, offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like Chlorsulfaquinoxaline. nih.gov The quinoxaline moiety is known to be electrochemically active, typically undergoing reduction at an electrode surface. abechem.com

Research on various quinoxaline derivatives has shown that they can be studied using methods like cyclic voltammetry (CV). abechem.com A typical CV experiment reveals the reduction potential of the compound, providing insight into its electron-accepting ability. abechem.com The process for many quinoxaline derivatives is a diffusion-controlled, single-electron transfer to form a radical anion. abechem.com This electrochemical behavior can be harnessed for quantitative analysis.

Techniques such as Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) offer enhanced sensitivity compared to CV and are well-suited for determining trace amounts of pharmaceuticals. nih.govmdpi.com These methods can be developed for the quantitative determination of Chlorsulfaquinoxaline in various samples. The peak current generated in a DPV or SWV experiment is directly proportional to the concentration of the analyte, allowing for the creation of a calibration curve for quantification.

Table 3: Overview of Electrochemical Techniques for Chlorsulfaquinoxaline Analysis

TechniquePrimary ApplicationInformation Obtained
Cyclic Voltammetry (CV) Characterization of redox behavior. abechem.comRedox potentials (oxidation/reduction), reversibility of electron transfer, reaction mechanism insights. abechem.com
Differential Pulse Voltammetry (DPV) Quantitative determination. mdpi.comConcentration-dependent peak current, enhanced sensitivity, lower detection limits. mdpi.com
Square-Wave Voltammetry (SWV) Quantitative determination (high speed). nih.govHigh sensitivity and speed, good discrimination against background currents. nih.gov

Furthermore, electrochemical methods can potentially be used for monitoring the synthesis of Chlorsulfaquinoxaline. By tracking the appearance of the reduction/oxidation peak of the final product or the disappearance of a reactant's peak, the progress of the chemical reaction can be followed in real-time. This application provides a valuable tool for reaction optimization and control in synthetic chemistry.

Toxicity Research and Comprehensive Safety Profile Evaluation of Chlorsulfaquinoxaline

Preclinical Toxicology Studies and Organ-Specific Effects in Animal Models

Preclinical toxicological assessments are fundamental to characterizing the safety profile of a new chemical entity. In the case of Chlorsulfaquinoxaline, studies in animal models have been crucial in identifying potential target organs for toxicity.

Assessment of Toxicity in Lymphoid Organs, Bone Marrow, Gastrointestinal Tract, Pancreas, CNS, Adrenal Glands, and Testes

Investigations in both rat and dog models have demonstrated that Chlorsulfaquinoxaline (CQS) exhibits a range of toxic effects across multiple organ systems. nih.gov These preclinical studies have identified the following organs as susceptible to the toxic effects of the compound: lymphoid organs, bone marrow, the gastrointestinal tract, pancreas, the central nervous system (CNS), adrenal glands, and testes. nih.gov

The gastrointestinal tract is a common site for drug-induced toxicity due to its role in absorption and metabolism. toxstrategies.com Similarly, the pancreas can be susceptible to toxic injury from various therapeutic drugs, with sulfonamides being a class of drugs identified as potentially toxic to this organ. nih.gov The adrenal glands are also vulnerable to disruption by a wide range of chemicals, which can affect their crucial endocrine functions. nih.govepa.gov CNS toxicity can manifest through various symptoms, including altered mental status and seizures, often resulting from an imbalance between excitatory and inhibitory neurotransmitters. nih.govclinician.com

Organ SystemObserved Toxicity in Animal Models (Rats and Dogs)Reference
Lymphoid OrgansToxic effects observed nih.gov
Bone MarrowToxic effects observed nih.gov
Gastrointestinal TractToxic effects observed nih.gov
PancreasToxic effects observed nih.gov
Central Nervous System (CNS)Toxic effects observed nih.gov
Adrenal GlandsToxic effects observed nih.gov
TestesToxic effects observed (Testicular atrophy) nih.gov
Table 1: Summary of Organ-Specific Toxicity of Chlorsulfaquinoxaline in Preclinical Animal Models.

Evaluation of Reversibility of Toxic Effects (e.g., Testicular Atrophy)

An important aspect of toxicology studies is to determine whether the observed adverse effects are reversible upon cessation of exposure to the compound. For Chlorsulfaquinoxaline, the toxicity observed in preclinical studies was found to be generally reversible. nih.gov However, a significant exception to this reversibility was the testicular atrophy noted in both dogs and rats. nih.gov This particular adverse effect occurred at a later stage and was not reversible within the timeframe of the studies conducted. nih.gov

Comparative Toxicity Assessments with Structurally Similar Sulfonamide Drugs

When evaluating the toxicity of a compound, it is informative to compare it with structurally related drugs. Sulfonamides as a class are known to cause a variety of adverse effects, including hypersensitivity reactions and, less commonly, hypothyroidism and hepatitis. merckmanuals.com

Sulfaquinoxaline (B1682707), a closely related compound, was initially investigated for antimalarial properties but proved too toxic for human use. smolecule.com In animals, high doses of sulfaquinoxaline can lead to side effects such as anorexia, diarrhea, and kidney damage. smolecule.com

Another sulfonamide, sulfamethazine, has been associated with the development of thyroid tumors in rodents. nih.govresearchgate.net This tumorigenic activity is attributed to its goitrogenic effect, which leads to constant stimulation of the thyroid by thyroid-stimulating hormone (TSH). nih.gov However, this specific mechanism is considered less relevant to humans, who are less sensitive to this type of thyroid function inhibition. nih.gov

The toxicity profile of Chlorsulfaquinoxaline, with its effects on the bone marrow, lymphoid organs, and testes, appears distinct from the primary toxicities noted for sulfaquinoxaline and sulfamethazine. nih.gov

CompoundPrimary Documented ToxicitiesMechanism NotesReference
ChlorsulfaquinoxalineToxic to lymphoid organs, bone marrow, GI tract, pancreas, CNS, adrenal glands, and testes (irreversible testicular atrophy).Unknown; does not appear to inhibit folate metabolism. nih.gov
SulfaquinoxalineConsidered too toxic for human use. High doses in animals can cause anorexia, diarrhea, and kidney damage.Inhibits folate metabolism. nih.govsmolecule.com
SulfamethazineAssociated with thyroid tumors in rodents due to goitrogenic activity.Inhibition of thyroid function (goitrogenic). nih.govresearchgate.net
Table 2: Comparative Toxicity of Chlorsulfaquinoxaline and Structurally Similar Sulfonamides.

Strategies for Mitigating Toxicity and Enhancing Therapeutic Indices

Another promising strategy involves the chemical modification of the sulfonamide structure. The coordination of sulfonamides with metal ions to form metal complexes has been shown to, in some cases, enhance the selectivity and potency of the drug. mdpi.com This approach can also introduce new mechanisms of action and has the potential to reduce toxicity toward non-cancerous cells, thereby widening the therapeutic window. mdpi.com Research into such chemical modifications could yield analogues of Chlorsulfaquinoxaline with a more favorable safety profile. Furthermore, developing advanced oxidation processes could offer a cost-effective solution for the remediation of environmental sulfonamide contamination. rsc.org

Environmental Impact and Ecopharmacological Studies of Chlorsulfaquinoxaline

Assessment of Environmental Persistence in Soil and Water Systems

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. This is a critical factor in assessing its potential for long-term environmental impact. For pharmaceuticals like Chlorsulfaquinoxaline, persistence is typically evaluated by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Persistence in Soil:

The persistence of sulfonamides in soil is influenced by a variety of factors including soil type, pH, temperature, moisture content, and the presence of microorganisms. usda.govnih.gov As a class of compounds, sulfonamides are generally considered to be relatively mobile and not highly persistent in the soil environment. nih.gov The degradation of sulfonamides in soil can occur through both biotic (microbial degradation) and abiotic processes. usda.gov

Microbial Degradation: Soil microorganisms can utilize sulfonamides as a source of carbon and nitrogen, breaking them down into simpler, less harmful compounds. The rate of this degradation is dependent on the specific microbial community present and the environmental conditions that support their activity. frontiersin.org

Abiotic Degradation: Processes such as hydrolysis and photolysis can also contribute to the breakdown of sulfonamides in soil, although their significance can vary.

Table 1: Factors Influencing the Environmental Persistence of Sulfonamides in Soil

FactorInfluence on Persistence
Soil Type Organic matter and clay content can affect adsorption and bioavailability.
pH Influences the chemical form of the sulfonamide, affecting its solubility and degradation rate. nih.gov
Temperature Higher temperatures generally increase the rate of microbial and chemical degradation. nih.govmdpi.com
Moisture Adequate moisture is necessary for microbial activity and can influence hydrolysis rates. usda.gov
Microbial Activity The presence of adapted microbial populations can significantly accelerate degradation. frontiersin.org

Persistence in Water:

The persistence of Chlorsulfaquinoxaline in aquatic systems is also governed by abiotic and biotic degradation processes.

Hydrolysis: This is a chemical process where water molecules react with the compound, leading to its breakdown. The rate of hydrolysis is often pH-dependent. Sulfonamides are generally resistant to hydrolysis under neutral conditions. nih.gov

Photolysis: Sunlight can induce the degradation of chemical compounds. The effectiveness of photolysis depends on the light absorption properties of the molecule and the intensity of solar radiation. nih.govresearchgate.net

Biodegradation: Microorganisms in water and sediment play a crucial role in the degradation of organic compounds. nih.gov

Evaluation of Bioaccumulation Potential in Food Chains

Bioaccumulation is the process by which a substance builds up in an organism from its surrounding environment, including through ingestion of contaminated food. When a substance is passed up the food chain and its concentration increases at successively higher trophic levels, this is known as biomagnification. researchgate.net The potential for a chemical to bioaccumulate is a key consideration in environmental risk assessment.

The bioaccumulation potential of a substance is often estimated using the Bioaccumulation Factor (BAF) , which is the ratio of the concentration of the chemical in an organism to its concentration in the surrounding environment (e.g., water or soil). nih.gov

Trophic Transfer: The movement of contaminants from one trophic level to the next is known as trophic transfer. nih.gov The Trophic Magnification Factor (TMF) is used to quantify whether a substance is biomagnifying. A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. nih.gov

There is a lack of specific studies on the bioaccumulation and trophic transfer of Chlorsulfaquinoxaline in aquatic or terrestrial food webs. For pharmaceuticals in general, bioaccumulation can be influenced by the compound's physicochemical properties, such as its lipophilicity (tendency to dissolve in fats), and the metabolic capabilities of the organisms. diva-portal.orgresearchgate.net

Table 2: Key Concepts in Bioaccumulation Assessment

TermDefinition
Bioaccumulation The net uptake of a chemical by an organism from all exposure routes (water, food, sediment). researchgate.net
Bioconcentration The uptake of a chemical from water only.
Biomagnification The increase in the concentration of a substance at successively higher levels in a food chain. researchgate.net
Bioaccumulation Factor (BAF) The ratio of the concentration of a substance in an organism to its concentration in the surrounding environment. nih.gov
Trophic Magnification Factor (TMF) A measure of the average biomagnification of a substance in a food web. nih.gov

Without specific data for Chlorsulfaquinoxaline, a definitive assessment of its bioaccumulation potential cannot be made.

Effects on Non-Target Organisms within Ecological Systems

The introduction of veterinary medicines into the environment can pose a risk to non-target organisms, including bacteria, algae, invertebrates, and fish. Ecotoxicity studies are conducted to determine the concentrations at which a substance may cause adverse effects.

Key endpoints in ecotoxicity testing include:

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of a test population over a specified period. regulations.gov

EC50 (Effective Concentration 50): The concentration of a substance that causes a specific sublethal effect in 50% of a test population (e.g., reduced growth or reproduction). regulations.gov

Effects on Aquatic Organisms:

Aquatic ecosystems are particularly vulnerable to contamination from water-soluble compounds like many sulfonamides. Potential effects on aquatic life can include:

Algae and Aquatic Plants: Inhibition of growth and photosynthesis.

Invertebrates (e.g., daphnids, insects): Impacts on survival, growth, and reproduction. mdpi.com

Fish: Acute toxicity (mortality) or chronic effects on growth, development, and reproduction.

Effects on Terrestrial Organisms:

Soil-dwelling organisms can be exposed to Chlorsulfaquinoxaline through contaminated manure. Potential effects include:

Soil Microorganisms: Disruption of essential ecosystem functions such as nutrient cycling.

Earthworms and other invertebrates: Impacts on survival and reproduction. criver.com

Table 3: Examples of Non-Target Organisms in Ecotoxicity Testing

Environmental CompartmentOrganism GroupExamples
Aquatic AlgaePseudokirchneriella subcapitata
InvertebratesDaphnia magna (water flea)
FishOncorhynchus mykiss (rainbow trout), Danio rerio (zebrafish)
Terrestrial Soil MicroorganismsNitrifying bacteria
InvertebratesEisenia fetida (earthworm)
PlantsVarious crop and non-crop species

Development of Responsible Usage Guidelines and Environmental Risk Minimization Strategies

Given the potential for environmental contamination, the responsible use of veterinary medicines is crucial to minimize their impact. vetsustain.org Environmental risk minimization strategies aim to reduce the amount of active pharmaceutical ingredients entering the environment.

Responsible Usage Guidelines:

Several organizations have developed guidelines for the responsible use of veterinary medicines, including antimicrobials. www.gov.uk While not specific to Chlorsulfaquinoxaline, these general principles are applicable:

Veterinary Consultation: Use of antimicrobials should be based on a correct diagnosis and prescription from a veterinarian.

Appropriate Use: Adherence to the prescribed dosage, duration of treatment, and withdrawal periods is essential.

Preventative Measures: Implementing good animal husbandry, hygiene, and biosecurity practices can reduce the need for antimicrobials.

Environmental Risk Minimization Strategies:

Manure Management: Proper storage and treatment of manure from treated animals before land application can significantly reduce the environmental load of veterinary drugs. usda.gov Composting, for example, can enhance the degradation of some pharmaceuticals.

Avoiding Direct Contamination of Water Bodies: Preventing direct access of treated animals to surface waters and managing runoff from agricultural areas are important measures.

Proper Disposal of Unused Medicines: Unused or expired veterinary medicines should be disposed of according to local regulations to prevent their entry into the environment.

The development and implementation of these strategies require a collaborative effort between veterinarians, farmers, and regulatory agencies to protect both animal health and the environment. msdvetmanual.com

Future Directions and Emerging Research Avenues for Chlorsulfaquinoxaline

Development of Next-Generation Chlorsulfaquinoxaline Derivatives with Enhanced Specificity and Reduced Toxicity

The development of next-generation derivatives from a parent compound is a cornerstone of modern drug discovery, aiming to enhance therapeutic efficacy while minimizing adverse effects. For chlorsulfaquinoxaline, this involves synthetic modifications to its chemical structure. Research into the broader class of quinoxaline (B1680401) sulfonamides has shown that altering substituents on the quinoxaline ring can lead to compounds with a range of biological activities, including anticancer and anti-inflammatory properties.

Future research could focus on creating analogues of chlorsulfaquinoxaline with improved target specificity. By understanding the structure-activity relationships, medicinal chemists can design derivatives that bind more selectively to their intended molecular targets, which could lead to a better therapeutic window. The overarching goal is to improve the therapeutic index—the ratio between the toxic dose and the therapeutic dose of a drug.

Strategies in drug design often focus on modifying a compound's structure to reduce the formation of reactive metabolites, which are frequently responsible for toxic side effects. Even minor chemical modifications, such as the substitution of a single functional group, can significantly alter a drug's toxicity profile by affecting its metabolic stability. Future work on chlorsulfaquinoxaline would likely involve creating derivatives and then screening them for both enhanced potency and a more favorable toxicity profile.

Exploration of Combination Therapies and Synergistic Effects with Existing Drugs

Combining therapeutic agents is a widely used strategy to enhance efficacy, overcome drug resistance, and reduce the required dosage of individual drugs, thereby minimizing toxicity. For chlorsulfaquinoxaline, or more broadly sulfaquinoxalines, this approach has been primarily explored in veterinary medicine.

Historically, sulfaquinoxaline (B1682707) has been used in combination with other drugs to treat infections in animals. For instance, a synergistic effect has been demonstrated between trimethoprim (B1683648) and sulfaquinoxaline in treating experimental infections with sulfonamide-resistant E. coli in poultry. researchgate.net Another example is the combination of sulfaquinoxaline with pyrimethamine, which has shown synergistic action in the treatment of coccidiosis in chickens. pharmaron.com In some veterinary formulations, sulfaquinoxaline is combined with amprolium (B1666021) and vitamin K. nih.gov

Future research could expand on these principles to explore synergistic combinations in other therapeutic areas. The primary goals of such research would be to:

Increase the therapeutic effect against target pathogens or cancer cells.

Reduce the likelihood of developing drug resistance.

Lower the doses of the combined drugs to decrease potential toxicity.

The table below summarizes some of the documented combination therapies involving the parent compound, sulfaquinoxaline, in veterinary applications.

Drug CombinationTherapeutic ApplicationObserved Effect
Sulfaquinoxaline + TrimethoprimTreatment of sulfonamide-resistant E. coli in poultrySynergistic
Sulfaquinoxaline + PyrimethamineTreatment of caecal coccidiosis in chickensSynergistic
Sulfaquinoxaline + Amprolium + Vitamin KTreatment of coccidiosisCombined therapeutic action

Investigation of Novel Therapeutic Applications Beyond Current Oncological and Antimicrobial Indications

Drug repurposing, or finding new therapeutic uses for existing drugs, is an efficient strategy in pharmaceutical development because it builds upon existing knowledge of a drug's safety and pharmacokinetic profiles. While chlorsulfaquinoxaline is known for its antimicrobial and potential antitumor activities, its core chemical structure is part of a larger family of quinoxaline sulfonamides that have been shown to possess a wide range of pharmacological activities.

Future research could investigate the potential of chlorsulfaquinoxaline and its derivatives for new therapeutic indications. The broader class of quinoxaline-containing sulfonamides has been explored for a variety of effects, including:

Diuretic activity : Some quinoxaline sulfonamides have been synthesized and evaluated as potential diuretic agents.

Neuropharmacological activity : Derivatives of this class have been studied for their effects on the central nervous system.

Anti-inflammatory activity : The potential for quinoxaline sulfonamides to act as anti-inflammatory agents is another area of active research.

Antileishmanial activity : Some compounds within this class have been synthesized and tested for their ability to combat Leishmania parasites.

Systematic screening of chlorsulfaquinoxaline against a wide array of biological targets could uncover previously unknown mechanisms of action, paving the way for its potential use in new disease contexts. This approach, which combines computational methods with experimental screening, could accelerate the discovery of new applications for this compound.

Advanced Preclinical Model Development and Optimization of Clinical Trial Designs

The translation of a promising compound from the laboratory to clinical use depends on rigorous preclinical and clinical evaluation. For chlorsulfaquinoxaline, particularly its potential use as an antitumor agent, advancements in these areas are crucial.

A compound referred to as "Chloroquinoxaline sulfonamide (CQS)" was developed to the clinical trial stage based on its activity in the Human Tumor Colony Forming Assay, where it showed inhibition of colony formation against breast, lung, melanoma, and ovarian carcinomas. nih.gov Preclinical toxicology studies for CQS were conducted in animal models, specifically dogs and rats. nih.gov These studies are essential for identifying potential toxicities before human trials begin.

The findings from these early preclinical studies are summarized in the table below.

Preclinical Model Observed Toxicities Reversibility
DogsToxic to lymphoid organs, bone marrow, gastrointestinal tract, pancreas, CNS, adrenal glands, testesGenerally reversible, except for testicular atrophy
RatsToxic to lymphoid organs, bone marrow, gastrointestinal tract, pancreas, CNS, adrenal glands, testesGenerally reversible, except for testicular atrophy

Following these preclinical assessments, two Phase I clinical trials were initiated for CQS, using a 60-minute infusion schedule once every 28 days. nih.gov

Future research in this area would involve the use of more advanced preclinical models, such as patient-derived xenografts (PDXs) or organoid models, which more accurately mimic human tumors and can provide better predictions of clinical efficacy. Furthermore, optimizing clinical trial designs through the use of biomarkers to select patient populations most likely to respond to treatment could enhance the efficiency and success rate of clinical development for chlorsulfaquinoxaline or its derivatives.

Q & A

Q. What are the key structural and physicochemical properties of Chlorsulfaquinoxaline that influence its biological activity?

Chlorsulfaquinoxaline (DB12921) is a quinoxaline derivative characterized by a heteroaromatic scaffold with chlorine and sulfonamide functional groups. Its activity is influenced by electron-withdrawing substituents (e.g., Cl) and hydrogen-bonding capacity from the sulfonamide moiety. Researchers should prioritize spectroscopic characterization (e.g., NMR for structural confirmation, HPLC for purity >95%) and computational modeling (e.g., logP calculations for lipophilicity) during initial profiling .

Q. How can researchers validate the identity and purity of synthesized Chlorsulfaquinoxaline batches?

Follow ICH guidelines:

  • Identity : Use 1^1H/13^13C NMR to confirm structural alignment with reference spectra (e.g., DrugBank data).
  • Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity thresholds for biological assays should exceed 95% .
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic or photolytic decomposition .

Q. What in vitro assays are suitable for preliminary screening of Chlorsulfaquinoxaline’s antileishmanial activity?

Use Leishmania amazonensis promastigotes in a dose-response assay (e.g., 0.1–100 µM) with amphotericin B as a positive control. Measure IC50_{50} via resazurin-based viability assays. Include cytotoxicity testing on mammalian cells (e.g., Vero cells) to calculate selectivity indices (SI >10 indicates therapeutic potential) .

Advanced Research Questions

Q. How should researchers design dose-ranging studies for Chlorsulfaquinoxaline in murine models of leishmaniasis?

  • Dose selection : Base initial doses on in vitro IC50_{50} values (e.g., 10x IC50_{50} for efficacy studies).
  • Administration : Intraperitoneal or oral routes; monitor plasma concentrations via LC-MS/MS to assess bioavailability.
  • Endpoints : Parasite burden reduction (qPCR of Leishmania kDNA) and histopathological analysis of target organs (e.g., spleen, liver). Include a negative control (vehicle) and positive control (e.g., miltefosine) .

Q. How can contradictory toxicity data for Chlorsulfaquinoxaline be resolved?

Discrepancies in LD50_{50} values (e.g., 6400 mg/kg in rats vs. 400 mg/kg in birds) may arise from species-specific metabolic pathways. Mitigate this by:

  • Conducting comparative cytochrome P450 inhibition assays.
  • Performing toxicokinetic studies to identify bioaccumulation risks.
  • Validating findings across multiple models (e.g., zebrafish embryos for teratogenicity screening) .

Q. What computational strategies are effective for optimizing Chlorsulfaquinoxaline derivatives?

  • QSAR modeling : Use descriptors like topological polar surface area (TPSA) and molecular weight to predict permeability.
  • Molecular docking : Target Leishmania trypanothione reductase (PDB ID: 2JK6) to assess binding affinity.
  • ADMET prediction : Tools like SwissADME can forecast blood-brain barrier penetration and hepatotoxicity risks .

Q. How should researchers address low reproducibility in Chlorsulfaquinoxaline’s antileishmanial activity across labs?

  • Standardize protocols: Use identical parasite strains (e.g., MHOM/BR/75/Josefa) and culture media (e.g., Schneider’s insect medium + 10% FBS).
  • Implement blinded data analysis and inter-lab validation via ring trials.
  • Report detailed methods in supplemental materials, including batch numbers of reagents .

Methodological Best Practices

  • Data Analysis : Use GraphPad Prism for non-linear regression (dose-response curves) and ANOVA with Tukey’s post-hoc test for multi-group comparisons .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization .
  • Literature Review : Prioritize recent (<5 years) peer-reviewed articles indexed in PubMed or Web of Science; avoid non-validated sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.